

In Vitro Biological Activity of FAK PROTAC B5: A Technical Guide

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Compound of Interest

Compound Name: *Fak protac B5*

Cat. No.: *B12405660*

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This technical guide provides an in-depth overview of the in vitro biological activity of **FAK PROTAC B5**, a potent and selective Focal Adhesion Kinase (FAK) degrader. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and presents visual representations of relevant signaling pathways and experimental workflows.

Core Data Presentation

The following tables summarize the quantitative in vitro biological activity of **FAK PROTAC B5**.

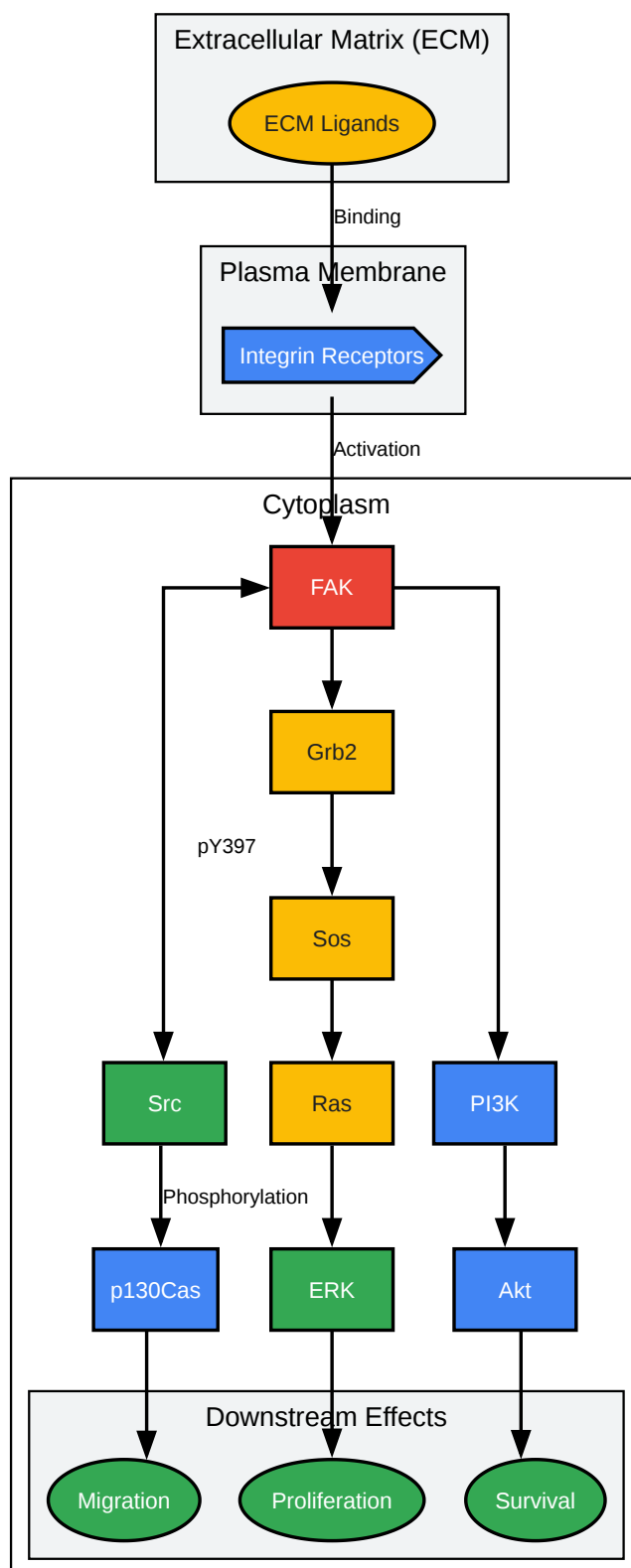
Parameter	Value	Cell Line	Reference
FAK Affinity (IC50)	14.9 nM	A549	[1] [2] [3]
Antiproliferative Activity (IC50)	0.14 ± 0.01 µM	A549	[1] [2]
FAK Degradation	86.4% at 10 nM	A549	[1] [2]

FAK Signaling and PROTAC Mechanism of Action

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[\[4\]](#)[\[5\]](#)[\[6\]](#) It acts as a scaffold protein and its

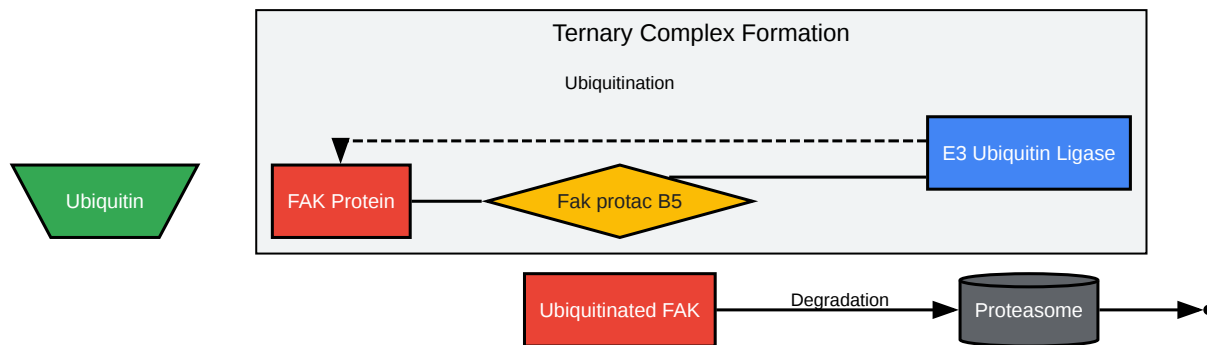
kinase activity is central to various signaling cascades. Dysregulation of FAK is implicated in cancer progression and metastasis.[7]

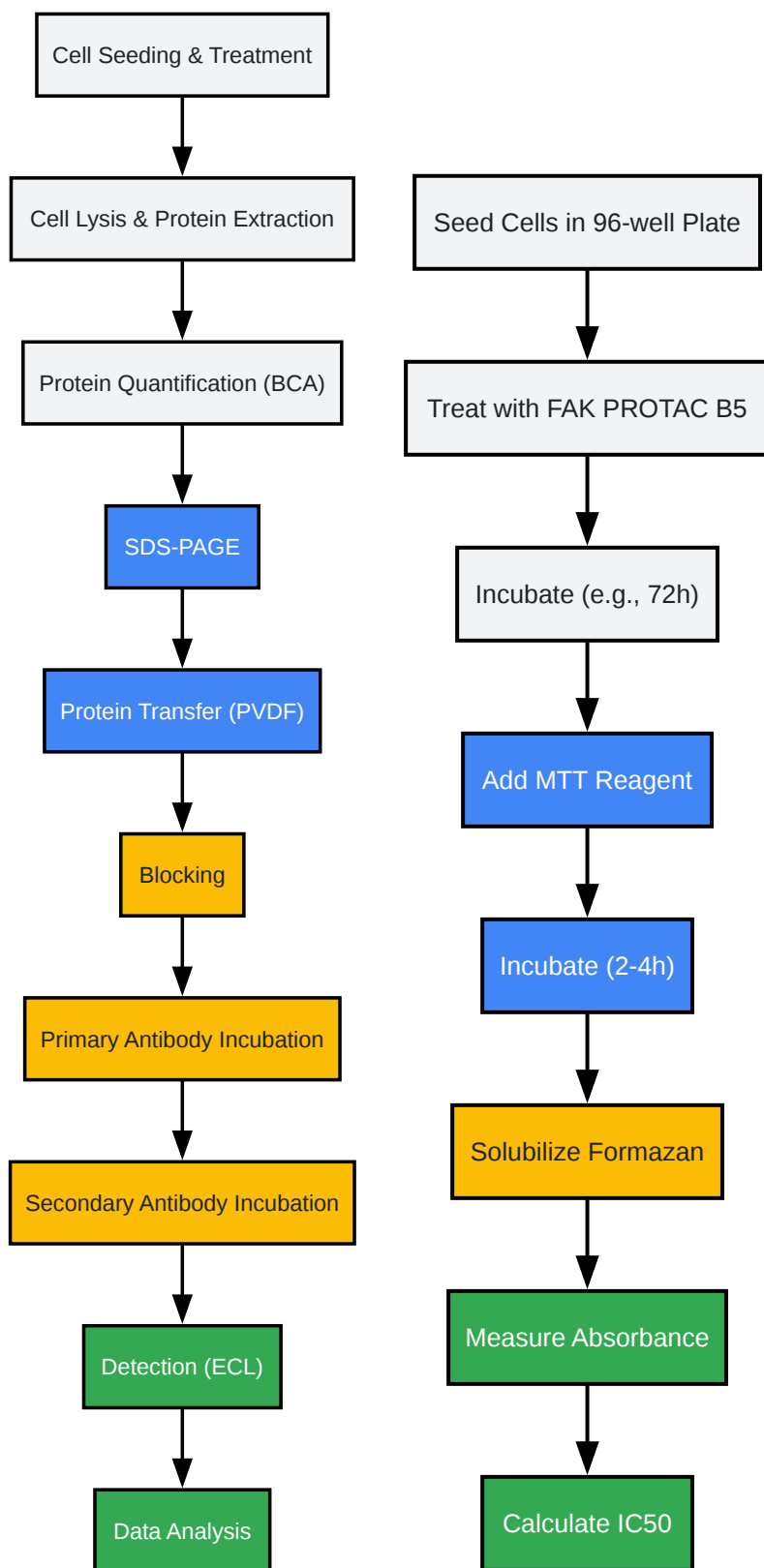
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein.[2][8] **FAK PROTAC B5** functions by simultaneously binding to FAK and an E3 ubiquitin ligase, thereby forming a ternary complex. This proximity induces the ubiquitination of FAK, marking it for degradation by the proteasome. This approach eliminates both the kinase and scaffolding functions of FAK.[2][9]



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Caption: FAK Signaling Pathway





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